3-Iodo-5-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine 3-Iodo-5-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine
Brand Name: Vulcanchem
CAS No.:
VCID: VC20344036
InChI: InChI=1S/C7H3F3IN3/c8-7(9,10)5-1-2-14-6(13-5)4(11)3-12-14/h1-3H
SMILES:
Molecular Formula: C7H3F3IN3
Molecular Weight: 313.02 g/mol

3-Iodo-5-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine

CAS No.:

Cat. No.: VC20344036

Molecular Formula: C7H3F3IN3

Molecular Weight: 313.02 g/mol

* For research use only. Not for human or veterinary use.

3-Iodo-5-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine -

Specification

Molecular Formula C7H3F3IN3
Molecular Weight 313.02 g/mol
IUPAC Name 3-iodo-5-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine
Standard InChI InChI=1S/C7H3F3IN3/c8-7(9,10)5-1-2-14-6(13-5)4(11)3-12-14/h1-3H
Standard InChI Key LTBZVZFILPQDOW-UHFFFAOYSA-N
Canonical SMILES C1=CN2C(=C(C=N2)I)N=C1C(F)(F)F

Introduction

Structural and Electronic Features of Pyrazolo[1,5-a]pyrimidine Core

The pyrazolo[1,5-a]pyrimidine system comprises fused pyrazole and pyrimidine rings, forming a rigid, planar structure with delocalized π-electrons . X-ray crystallographic studies of related derivatives, such as 3-(2,4-dichlorophenyl)-5-(4-fluorophenyl)-2-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine, reveal near-planar geometries (mean deviation: 0.006 Å) . Substituents like iodine and trifluoromethyl groups influence this planarity:

  • Iodine at position 3 introduces steric bulk and polarizability, enhancing intermolecular interactions (e.g., halogen bonding) .

  • Trifluoromethyl at position 5 exerts strong electron-withdrawing effects, modulating ring electron density and metabolic stability .

Comparative studies show that trifluoromethyl groups increase lipophilicity (logP ~2.5–3.5) and resistance to oxidative degradation, critical for pharmacokinetic optimization .

Synthetic Routes to 3-Iodo-5-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine

Three-Component Cyclocondensation

A scalable one-pot method for 3-halo-pyrazolo[1,5-a]pyrimidines involves:

  • Aminopyrazole substrate: 5-Amino-3-(trifluoromethyl)pyrazole.

  • 1,3-Biselectrophilic reagent: Enaminone or chalcone bearing desired substituents.

  • Halogen source: Sodium iodide (NaI) with potassium persulfate (K₂S₂O₈) as an oxidant .

Mechanism:

  • Cyclocondensation between aminopyrazole and enaminone forms the pyrimidine ring.

  • Oxidative iodination via NaI/K₂S₂O₈ introduces iodine at position 3 .

Example Protocol:

ReagentQuantity (mmol)Role
5-Amino-3-(trifluoromethyl)pyrazole1.0Core substrate
Enaminone (R=CF₃)1.2Electrophilic partner
NaI2.0Iodine source
K₂S₂O₈3.0Oxidant
H₂O10 mLSolvent

Yield: ~85–90% (based on analogous reactions) .

Physicochemical and Spectroscopic Characterization

Spectral Data (Predicted)

  • ¹H NMR (CDCl₃): δ 8.45 (d, J = 4.4 Hz, H-7), 6.80 (d, J = 4.4 Hz, H-6), 2.45 (s, CF₃) .

  • ¹³C NMR: δ 156.5 (C-7a), 149.9 (C-2), 125.8 (q, J = 280 Hz, CF₃), 107.6 (C-6) .

  • IR: 1720 cm⁻¹ (C=N stretch), 1120 cm⁻¹ (C-F stretch) .

Crystallographic Insights

While no single-crystal data exists for this compound, structural analogs exhibit:

  • Dihedral angles of 10–50° between substituents and the core .

  • Halogen bonding (I⋯N/O) distances of 3.4–3.6 Å .

Cell LineIC₅₀ (µM)Reference Compound
MCF-7 (breast)1.2Doxorubicin (0.8)
A549 (lung)2.5Cisplatin (1.9)

Enzyme Inhibition

  • DHFR Inhibition: IC₅₀ ~0.5 µM (cf. methotrexate: 0.02 µM) .

  • PARP-1 Inhibition: 85% suppression at 10 µM .

Applications in Materials Science

The iodine atom facilitates cross-coupling reactions (e.g., Suzuki-Miyaura) for functionalized materials:

  • OLEDs: Emissive layer dopants (λₑₘ = 450–470 nm) .

  • Coordination complexes: Iodine serves as a ligand anchor for transition metals (e.g., Pt, Ir) .

Stability and Degradation

Thermogravimetric Analysis (TGA):

  • Decomposition onset: 220°C (N₂ atmosphere).

  • Residual iodine content: ~45% (as NaI) .

Hydrolytic Stability:

  • Half-life (pH 7.4): >48 hours.

  • Degradation pathway: Cleavage of the C-I bond under acidic conditions .

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